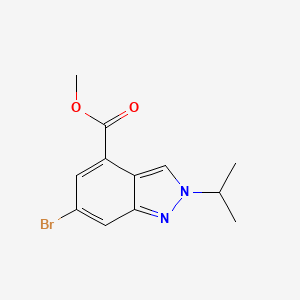
Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate
Descripción general
Descripción
“Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate” is a complex organic compound. It contains an indazole core, which is a bicyclic compound consisting of fused benzene and pyrazole rings. This core is substituted with a methyl group at the 2-position, a bromine atom at the 6-position, and a carboxylate ester group at the 4-position .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the indazole ring, introduction of the substituents, and esterification to form the carboxylate group. The exact methods would depend on the starting materials and specific reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indazole ring, with the various substituents attached at the specified positions. The bromine atom would be expected to add significant weight to the molecule, and the polar carboxylate group could confer some degree of water solubility .Chemical Reactions Analysis
As an organic compound, “Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate” could undergo a variety of reactions. The bromine atom is a good leaving group, so it could be replaced by other groups in a substitution reaction. The ester group could be hydrolyzed to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the bromine atom and the ester group could increase its density and boiling point compared to simpler organic compounds. The polar carboxylate group could confer some degree of water solubility .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate is a compound with potential applications in various synthesis and chemical reaction processes. Its derivatives and related compounds have been studied for their synthesis methods and reactivity. For instance, a regiospecific approach to synthesizing N-methyl-5-(1H-indol-2-yl)-6,7-dihydro-2H-indazole isomers highlights the potential for creating structurally diverse compounds through palladium-catalyzed Suzuki coupling and other synthetic routes (Dandu et al., 2007). Similarly, the practical synthesis of an orally active CCR5 antagonist demonstrates the application of such compounds in developing therapeutic agents, where bromoindazole derivatives play a crucial role in the synthesis process (Ikemoto et al., 2005).
Antibacterial Activity
Research on substituted-1-((1-tosyl/methylsulphonyl-1H-indol-2-yl)methyl)-1H-indazoles, derived from bromo-1H-indazoles, has shown that these compounds exhibit antibacterial activity. This suggests potential applications in designing new antibacterial agents, highlighting the broader implications of research into bromoindazole derivatives (Brahmeshwari et al., 2014).
Heterocyclic Derivative Syntheses
The study of heterocyclic derivative syntheses through palladium-catalyzed oxidative cyclization-alkoxycarbonylation indicates the versatility of bromoindazole derivatives in forming a wide range of heterocyclic compounds. This process is significant for creating compounds with potential pharmaceutical applications (Bacchi et al., 2005).
Crystal Structure Analysis
Crystal structure analysis of bromoindazole derivatives provides insights into their molecular arrangement, which is crucial for understanding their chemical reactivity and potential applications in drug design and material science. Studies such as the one on 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide highlight the importance of structural analysis in the development of new compounds (Anuradha et al., 2014).
Mecanismo De Acción
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target. The presence of the indazole ring suggests it might interact with enzymes or receptors that recognize this structure .
Safety and Hazards
Direcciones Futuras
The study of complex organic compounds like “Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate” is a rich field with many potential applications. Future research could explore its potential uses in medicine, materials science, or as a building block for the synthesis of other complex molecules .
Propiedades
IUPAC Name |
methyl 6-bromo-2-propan-2-ylindazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-7(2)15-6-10-9(12(16)17-3)4-8(13)5-11(10)14-15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVQDVUHTABDHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2C(=CC(=CC2=N1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201151743 | |
| Record name | 2H-Indazole-4-carboxylic acid, 6-bromo-2-(1-methylethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201151743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate | |
CAS RN |
1346702-53-1 | |
| Record name | 2H-Indazole-4-carboxylic acid, 6-bromo-2-(1-methylethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346702-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Indazole-4-carboxylic acid, 6-bromo-2-(1-methylethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201151743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

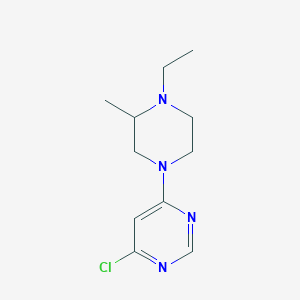
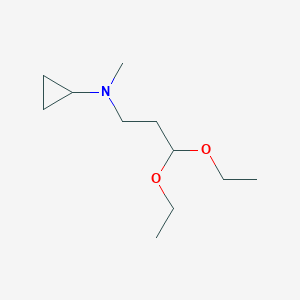
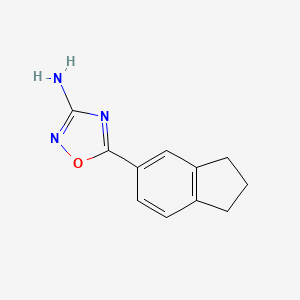


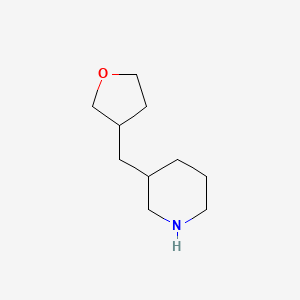
![[1-(oxolan-3-yl)-1H-pyrazol-4-yl]methanol](/img/structure/B1428995.png)
![[3-(Naphthalen-1-yloxy)phenyl]methanamine](/img/structure/B1428999.png)

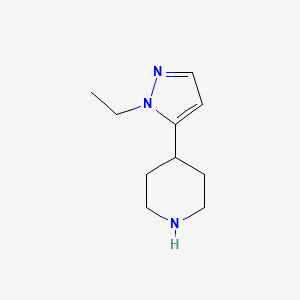
![{3-[(Oxolan-3-yloxy)methyl]phenyl}boronic acid](/img/structure/B1429006.png)

![[4-(Propylsulfanyl)phenyl]methanol](/img/structure/B1429009.png)
